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S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE

Cat. No.: B1590464
CAS No.: 220727-26-4
M. Wt: 364.6 g/mol
InChI Key: JPPLPDOXWBVPCW-UHFFFAOYSA-N
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Description

Contextualizing Silane (B1218182) Coupling Agents in Materials Science

Silane coupling agents are a class of organosilicon compounds that function as molecular bridges to bond organic and inorganic materials. shinetsusilicone-global.comlabinsights.nl Their general chemical structure, typically represented as Y-R-Si-X₃, consists of two types of reactive groups. specialchem.com The 'X' represents a hydrolyzable alkoxy group (like methoxy (B1213986) or ethoxy) that reacts with inorganic substrates, while 'Y' is an organofunctional group (such as amino, epoxy, or vinyl) that is compatible with organic polymers. specialchem.com

The primary mechanism involves the hydrolysis of the alkoxy groups in the presence of moisture, converting them into reactive silanol (B1196071) groups (-Si-OH). alfa-chemistry.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming stable, covalent Si-O-M bonds (where M can be Si, Al, Fe, etc.). alfa-chemistry.comrussoindustrial.ru Simultaneously, the organofunctional group at the other end of the molecule interacts with the organic polymer matrix, creating a durable link at the interface. youtube.com

This bridging action is critical in composite materials, where inorganic fillers or reinforcements are incorporated into a polymer matrix. specialchem.com Without a coupling agent, the interface between these two dissimilar phases is often weak, leading to poor stress transfer, reduced mechanical strength, and susceptibility to environmental degradation, such as moisture ingress. shinetsusilicone-global.comrussoindustrial.ru By forming a strong, covalent bond across the interface, silane coupling agents enhance the adhesion between the filler and the matrix. specialchem.comlabinsights.nl This results in composite materials with significantly improved properties, including:

Enhanced Mechanical Strength: Improved stress transfer leads to higher tensile, flexural, and compressive strengths. specialchem.comalfa-chemistry.com

Increased Durability: The stable interface provides better resistance to moisture and harsh environmental conditions. shinetsusilicone-global.comalfa-chemistry.com

Improved Processing: Silanes can act as dispersing agents, helping to wet and distribute fillers more evenly throughout the polymer matrix, which can lower the viscosity of the mix. specialchem.comrussoindustrial.ru

The versatility of silane coupling agents allows for their use in a wide array of applications, including adhesives, sealants, coatings, and fiber-reinforced composites. hengdasilane.comlabinsights.nl

Significance of Sulfur-Containing Silanes in Interfacial Engineering

Sulfur-containing silanes, also known as mercapto-functional silanes, are a specific subclass of silane coupling agents characterized by the presence of a sulfur atom (often in a thiol or polysulfide group) in their molecular structure. cfsilicones.comhengdasilane.com This sulfur functionality imparts unique reactivity that is particularly valuable in interfacial engineering, especially for applications involving rubber and certain plastics. hengdasilane.comsinosil.com

The key functions and significance of sulfur-containing silanes include:

Coupling Agent in Rubber Composites: They are extensively used to couple silica and other mineral fillers to sulfur-vulcanized rubber matrices, such as those used in "green tires." sinosil.com The silane's alkoxy groups bond to the hydroxyls on the silica surface, while the sulfur-containing group co-reacts with the rubber and the sulfur curing package during vulcanization. mdpi.com This creates a strong covalent bond between the filler and the rubber, which is essential for achieving low rolling resistance and high wear resistance in tires. sinosil.com

Cross-linking Agent: In polymer chemistry, the sulfur groups can act as cross-linking agents, forming covalent bonds between polymer chains. hengdasilane.com This enhances mechanical properties like strength, flexibility, and thermal stability. hengdasilane.com

Surface Modification: Like other silanes, they modify the surface properties of inorganic materials. The thiol (-SH) group can form a reactive layer that chemically bonds with the substrate and can then interact with other functional groups or coatings. hengdasilane.com

Adhesion Promotion: Sulfur silanes are effective adhesion promoters between organic materials and inorganic substrates, including glass and metals. hengdasilane.com They are used in adhesives, sealants, and coatings to improve the durability of the bond. hengdasilane.com

The presence of sulfur allows for a different reaction mechanism compared to other functional groups like amino or epoxy, making these silanes uniquely suited for specific polymer systems and applications where sulfur chemistry is integral to the curing or cross-linking process. mdpi.comutwente.nl

Role of S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE in Enhancing Organic-Inorganic Interactions

This compound is a bifunctional organosilane specifically designed to create a strong and stable interface between organic and inorganic materials. cfsilicones.com Its effectiveness stems from its distinct molecular architecture, which features two different reactive functionalities. russoindustrial.ru

The triethoxysilane (B36694) end of the molecule provides the mechanism for bonding to inorganic substrates. In the presence of water, the three ethoxy groups hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers like silica, glass, or metal oxides, forming robust, covalent Si-O-substrate bonds. alfa-chemistry.com

The other end of the molecule features an S-(octanoyl)mercapto group. This sulfur-containing organic chain is designed to be compatible with and react into the organic polymer matrix. hengdasilane.com The mercapto group (-SH) is known to react with various polymer systems, particularly elastomers and plastics, facilitating strong adhesion. youtube.comhengdasilane.com The octanoyl group provides a degree of hydrophobicity and can improve compatibility with nonpolar polymer backbones.

The primary role of this compound is to function as a coupling agent, effectively bridging the gap between the inorganic filler and the organic polymer. youtube.com This enhancement of organic-inorganic interactions leads to several key performance improvements in composite materials:

Improved Adhesion: It creates a durable chemical link at the interface, significantly improving the adhesion between the two phases. This is critical in applications like coatings, adhesives, and sealants.

Better Filler Dispersion: By modifying the surface of the inorganic filler, the silane reduces the natural tendency of particles to agglomerate, leading to more uniform dispersion within the polymer matrix. russoindustrial.ru

This compound is particularly valuable in applications where a strong, moisture-resistant bond is required between an organic resin and an inorganic substrate. shinetsusilicone-global.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name S-(3-triethoxysilylpropyl) octanethioate
Synonyms 3-Octanoylthio-1-propyltriethoxysilane, Triethoxy[3-(octanoylthio)propyl]silane cymitquimica.com
CAS Number 220727-26-4 cymitquimica.comguidechem.com
Molecular Formula C₁₇H₃₆O₄SSi guidechem.com
Molecular Weight 364.62 g/mol chemicalbook.com
Appearance Liquid cymitquimica.com
Topological Polar Surface Area 70.1 Ų guidechem.com
Rotatable Bond Count 17 guidechem.com
Hydrogen Bond Acceptor Count 5 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O4SSi B1590464 S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE CAS No. 220727-26-4

Properties

IUPAC Name

S-(3-triethoxysilylpropyl) octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H36O4SSi/c1-5-9-10-11-12-14-17(18)22-15-13-16-23(19-6-2,20-7-3)21-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLPDOXWBVPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889135
Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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CAS No.

220727-26-4
Record name S-[3-(Triethoxysilyl)propyl] octanethioate
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Record name Octanethioic acid, S-(3-(triethoxysilyl)propyl) ester
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Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Record name S-(3-(triethoxysilyl)propyl)octanethioate
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Synthetic Methodologies and Precursor Chemistry of S Octanoyl Mercaptopropyltriethoxysilane

Conventional Synthesis Pathways

Conventional synthesis of S-(octanoyl)mercaptopropyltriethoxysilane typically follows one of two main routes: the direct thioesterification of a mercaptosilane or a substitution reaction involving a chlorosilane precursor.

Silane (B1218182) Coupling Reactions

One of the primary methods for synthesizing this compound involves a reaction that forms a thioester bond, often categorized under the broader class of silane coupling reactions. This specific pathway is a thioesterification reaction where a mercaptosilane is acylated.

The most common implementation of this method is the reaction between 3-mercaptopropyltriethoxysilane (B89376) and an acylating agent for the octanoyl group, typically octanoyl chloride. thieme-connect.com In this reaction, the thiol group (-SH) of the mercaptosilane acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This process results in the formation of the desired thioester silane and hydrogen chloride (HCl) as a byproduct. google.com To neutralize the acidic HCl byproduct and drive the reaction to completion, an acid acceptor, such as a tertiary amine, is typically included in the reaction mixture. google.com

Another approach involves the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org While less common for this specific silane, the reaction between 3-mercaptopropyltriethoxysilane and octanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) could also yield the target compound. wikipedia.org

A study demonstrated the formation of the blocked mercapto silane on silica (B1680970) nanoparticles by first depositing 3-mercaptopropyltriethoxysilane (MPTES) and then reacting the surface-bound mercapto groups with octanoyl chloride (OC). thieme-connect.com

Table 1: Reactants and Products in Thioesterification Synthesis

Reactant 1Reactant 2Catalyst/Co-reagentProductByproduct
3-MercaptopropyltriethoxysilaneOctanoyl ChlorideAcid Acceptor (e.g., Tertiary Amine)This compoundHydrogen Chloride
3-MercaptopropyltriethoxysilaneOctanoic AcidDehydrating Agent (e.g., DCC)This compoundWater

Substitution Reactions Utilizing Thiol and Chlorosilane Precursors

An alternative conventional pathway involves a nucleophilic substitution reaction. This method avoids the direct use of mercaptosilanes, which can sometimes be prone to side reactions. Instead, it utilizes a more stable chlorosilane precursor and a pre-formed thio-anion. This process is generally carried out in two distinct steps.

The first step is the preparation of an alkali metal salt of a thiocarboxylic acid. wikipedia.org For the synthesis of this compound, this involves preparing sodium thiooctanoate. This is typically achieved by reacting thiooctanoic acid with a strong sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent. The base deprotonates the thiol group of the thiooctanoic acid, forming the sodium thiooctanoate salt solution. The resulting salt is a potent nucleophile for the subsequent reaction.

In the second step, the prepared sodium thiooctanoate solution is reacted with 3-chloropropyltriethoxysilane. wikipedia.org The thiooctanoate anion (CH₃(CH₂)₆COS⁻) performs a nucleophilic attack on the carbon atom bonded to the chlorine in the 3-chloropropyltriethoxysilane molecule. This results in the displacement of the chloride ion and the formation of the this compound product. Sodium chloride is formed as a stable, inorganic byproduct, which can be easily removed from the reaction mixture, often by filtration. wikipedia.org

Table 2: Key Parameters for Substitution Reaction

StepReactantsReagent/SolventKey Transformation
1Thiooctanoic Acid, Sodium HydroxideEthanol (B145695)Formation of Sodium Thiooctanoate
2Sodium Thiooctanoate, 3-ChloropropyltriethoxysilaneEthanolNucleophilic substitution to form the thioester linkage

Alternative Synthetic Approaches

Beyond the conventional pathways, industrial manufacturing processes have been developed to optimize the synthesis of blocked mercaptosilanes like this compound, focusing on efficiency, purity, and reagent recycling.

Blocked Mercaptosilane Manufacturing Processes

This compound is classified as a "blocked" mercaptosilane, where the reactive mercapto hydrogen is replaced by a blocking group—in this case, the octanoyl group. google.comresearchgate.net This blocking prevents premature reactions and the release of volatile organic compounds (VOCs) in certain applications. utwente.nl

A patented process details a robust method for manufacturing these compounds. google.com The process involves reacting a mercaptosilane (like 3-mercaptopropyltriethoxysilane) with an organic halide or anhydride (B1165640) (like octanoyl chloride) in the presence of an acid acceptor. google.com A key innovation in this process is the work-up procedure designed for efficient separation and potential recycling of components. After the reaction, the resulting slurry is washed with water or a brine solution. This causes the mixture to separate into two immiscible phases: an organic phase containing the purified this compound product and an aqueous phase containing the salt of the acid acceptor. google.com The acid acceptor can then be recovered from the aqueous phase by adding a base, making the process more economical and environmentally friendly. This method is suitable for both batch and continuous manufacturing operations. google.com

Direct Incorporation of Thioester Groups

A prominent method for the synthesis of this compound involves the direct incorporation of the thioester group through a nucleophilic substitution reaction. This strategy is typically carried out in a two-step process.

The initial step focuses on the preparation of a key intermediate, the sodium salt of thiooctanoic acid (sodium thiooctanoate). This is achieved by reacting octanoyl chloride with sodium sulfide (B99878). To facilitate this reaction in an aqueous or a mixed aqueous-organic solvent system, a phase transfer catalyst is often employed. The catalyst, such as tetrapropylammonium (B79313) bromide, helps to bring the reactants from different phases together, thereby increasing the reaction rate and efficiency. This reaction is generally conducted under controlled temperature conditions, typically between 48°C and 50°C, to produce a crude aqueous solution of sodium thiooctanoate. mdpi.com

Influence of Reaction Conditions on Synthesis Outcomes

The successful synthesis of this compound is highly dependent on the careful control of various reaction conditions. These parameters significantly influence the reaction rate, yield, purity of the final product, and the formation of byproducts. Key factors that are meticulously controlled during the manufacturing process include temperature, catalyst concentration, and reactant molar ratios.

The temperature at each stage of the synthesis is a critical parameter. For instance, in the preparation of the sodium thiooctanoate intermediate, maintaining a temperature range of 48-50°C is crucial. mdpi.com Similarly, the subsequent reaction with 3-chloropropyltriethoxysilane is typically performed at a higher temperature, around 80-82°C, to facilitate the nucleophilic substitution. mdpi.com Deviation from these optimal temperature ranges can lead to a decrease in reaction rate or an increase in the formation of undesirable byproducts.

The use of a phase transfer catalyst, such as tetrapropylammonium bromide, is instrumental in achieving an efficient reaction. The concentration of the catalyst must be optimized to maximize the reaction rate without leading to complications in the purification of the final product. The catalyst can be added in a single portion at the beginning of the reaction or in multiple batches throughout the process to maintain its activity. mdpi.com

The molar ratio of the reactants is another important factor that is carefully controlled. For example, in the preparation of sodium thiooctanoate, a slight excess of sodium sulfide may be used to ensure the complete conversion of the octanoyl chloride. In the second step, a slight molar excess of 3-chloropropyltriethoxysilane may be used. mdpi.com The precise control of these ratios is essential for maximizing the yield of the desired product while minimizing the presence of unreacted starting materials in the final product.

The following tables provide an overview of the typical reaction conditions and their impact on the synthesis of this compound, based on findings from synthetic procedures.

Table 1: Reaction Parameters for the Synthesis of Sodium Thiooctanoate

ParameterValue/ConditionPurpose/Influence
Reactants Octanoyl chloride, Sodium sulfide nonahydrateFormation of the thioester precursor
Solvent Water or Water-organic solvent mixtureProvides the reaction medium
Catalyst Tetrapropylammonium bromide (aqueous solution)Facilitates the reaction between phases
Temperature 48-50°COptimizes reaction rate and minimizes side reactions
Addition Method Octanoyl chloride added dropwise to sodium sulfide solutionControls the exothermic reaction
Catalyst Addition Can be added in one or multiple portionsTo maintain catalytic activity

Data derived from patent literature describing the synthesis process. mdpi.com

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionPurpose/Influence
Reactants Crude sodium thiooctanoate aqueous solution, 3-chloropropyltriethoxysilaneFormation of the final product
Catalyst Tetrapropylammonium bromide (aqueous solution)Accelerates the nucleophilic substitution
Temperature 80-82°CEnsures a sufficient reaction rate
Reaction Time Approximately 4 hoursTo allow for complete reaction
Outcome Formation of this compound and sodium chlorideSuccessful synthesis of the target compound

Data derived from patent literature describing the synthesis process. mdpi.com

Mechanistic Investigations of S Octanoyl Mercaptopropyltriethoxysilane Reactivity

Hydrolysis and Condensation Mechanisms of Triethoxysilyl Groups

The reactivity of the triethoxysilyl moiety is characterized by a two-step process: hydrolysis followed by condensation. mdpi.comresearchgate.netmdpi.com This polymerization process is fundamental to the formation of stable siloxane networks on surfaces and in solution. mdpi.comnih.gov

First, the hydrolyzable ethoxy groups (–OC2H5) react with water to form reactive silanol (B1196071) groups (–Si-OH) and ethanol (B145695) as a byproduct. mdpi.comunm.edu This hydrolysis can proceed stepwise, replacing one, two, or all three ethoxy groups. The subsequent condensation reaction involves the combination of these silanol groups with each other or with remaining ethoxy groups, eliminating water or ethanol, respectively, to form stable siloxane (Si–O–Si) bonds. unm.eduwikipedia.org

Formation of Siloxane Bonds

The formation of the siloxane bond (Si-O-Si) is the cornerstone of polysiloxane network creation. wikipedia.orgresearchgate.net This bond is typically formed through two primary condensation pathways following the initial hydrolysis of the triethoxysilyl groups to silanols:

Water-producing condensation: Two silanol groups react with each other to form a siloxane bond and a molecule of water. unm.eduwikipedia.org

Alcohol-producing condensation: A silanol group reacts with a non-hydrolyzed ethoxy group, resulting in a siloxane bond and an ethanol molecule. unm.eduwikipedia.org

These condensation reactions can lead to the formation of linear oligomers, cyclic structures, or highly cross-linked three-dimensional networks. wikipedia.orgresearchgate.netresearchgate.net The final structure is heavily influenced by the reaction conditions. unm.edu Theoretical studies indicate that the presence of catalysts and the formation of hydrogen-bonded complexes are crucial for facilitating the cleavage of the Si-O bond in the starting silane (B1218182) and the subsequent formation of the new Si-O-Si linkage. researchgate.net

Influence of Environmental Parameters (pH, Solvent, Temperature) on Hydrolysis Kinetics

The rate of hydrolysis of triethoxysilyl groups is not constant; it is profoundly affected by the surrounding chemical environment. nih.govresearchgate.net The key parameters influencing these kinetics are pH, the type of solvent used, and the reaction temperature.

pH: The hydrolysis rate is significantly catalyzed by both acids and bases, with the minimum rate observed at a neutral pH of around 7. unm.eduresearchgate.net

Acidic conditions (pH < 7): The reaction mechanism involves the protonation of the oxygen atom in the ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unm.edugelest.com Under acidic conditions, hydrolysis tends to be faster than condensation, leading to the formation of weakly branched, polymer-like networks. unm.eduresearchgate.net For many silane applications, a pH of around 4 is considered optimal to promote hydrolysis while minimizing premature silanol condensation. researchgate.net

Basic conditions (pH > 7): The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govunm.edu In alkaline media, condensation rates are typically faster than or equal to hydrolysis rates, which often results in the formation of more compact, highly branched colloidal particles. unm.edu

Solvent: The choice of solvent is a critical parameter in controlling the hydrolysis and condensation rates. researchgate.net Solvents can influence reaction rates through their polarity and their ability to form hydrogen bonds with water and silanol groups. researchgate.net For instance, the hydrolysis rate of methyltriethoxysilane in an alkaline system was found to differ in various solvents like methanol, ethanol, dioxane (DOX), and dimethylformamide (DMF), which was attributed to differences in hydrogen-bonding characteristics and hydrophobic interactions. researchgate.net

Temperature: As with most chemical reactions, temperature plays a significant role. Increasing the reaction temperature increases the rate of both hydrolysis and condensation reactions, in accordance with the Arrhenius law. researchgate.net One study reported that the rate of silane hydrolysis increased more than six-fold when the temperature was raised from 20°C to 50°C. researchgate.net

The following table summarizes kinetic data for the hydrolysis of various triethoxysilanes under different conditions, illustrating the impact of these environmental parameters.

SilaneCatalyst/MediumSolventTemperature (°C)Hydrolysis Rate Constant (k)Reference
Methyltriethoxysilane (MTES)AlkalineMethanol302.453 x 10⁴ sec⁻¹ nih.gov
Tetraethoxysilane (TEOS)Phosphoric AcidWaterVarious1.1 to 5.4 x 10² M⁻¹ sec⁻¹ nih.gov
Propyltrimethoxysilane (PrTMS)K₂CO₃THF/WaterN/A1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ nih.gov
3-Mercaptopropyl trimethoxysilane (B1233946) (MRPMS)Acetic AcidEthanol/WaterN/AStudied via NMR researchgate.net
Octyl triethoxy silane (OES)TriethylamineEthanol/WaterN/AVery slow hydrolysis researchgate.net

Role of the Octanoyl and Mercapto Functional Moieties

The organic part of the S-(Octanoyl)mercaptopropyltriethoxysilane molecule contains a propyl chain linking the silicon atom to a sulfur atom, which is in turn bonded to an octanoyl group, forming a thioester. researchgate.net This structure provides a "masked" or "blocked" mercapto (thiol) functionality. researchgate.net

Thiol Group Reactivity and Masking/Deblocking Mechanisms

The core of this functionality is the thioester group (R-S-C(=O)-R'). In this compound, the sulfur atom is protected by the octanoyl group. This masking is a key feature, as free mercaptosilanes are known to be highly reactive, which can lead to processing difficulties such as premature crosslinking (scorch) in rubber compounding. utwente.nlresearchgate.netgoogle.com

The deblocking, or deprotection, of the thiol group typically occurs during processing, often at elevated temperatures and in the presence of moisture and accelerators. This process involves the hydrolysis of the thioester bond, which releases the active mercapto group (-SH) and octanoic acid as a byproduct. The released, highly reactive thiol can then form a covalent bond with the organic polymer matrix. researchgate.net This controlled release mechanism allows for better processability and dispersion of fillers in a polymer matrix before the final curing and coupling reaction takes place. utwente.nlresearchgate.net The thiol group can react with unsaturated polymers through mechanisms like thiol-ene addition reactions. nih.gov

Influence of Alkyl Chain Length on Interfacial Interactions

The octanoyl group (an eight-carbon alkyl chain) plays a significant role beyond simply masking the thiol. The length and structure of alkyl chains in organofunctional molecules are known to have crucial consequences for molecular packing, interfacial interactions, and thin-film morphology. pku.edu.cn

Grafting and Surface Reaction Mechanisms

The grafting of this compound onto an inorganic surface, such as silica (B1680970), is primarily achieved through the reaction of its triethoxysilyl group. mdpi.comrsc.org The surface of materials like silica is typically populated with hydroxyl groups (silanols, Si-OH). nih.govresearchgate.net

The grafting mechanism proceeds as follows:

Hydrolysis: The triethoxysilyl groups of the silane first hydrolyze in the presence of surface moisture or water in the solvent to form reactive silanol groups (Si-OH). mdpi.comnih.gov

Condensation: These newly formed silanols on the silane molecule then condense with the silanol groups on the inorganic substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. researchgate.netmdpi.com This anchors the organofunctional silane to the surface.

Cross-linking: Additionally, the hydrolyzed silane molecules can condense with each other, forming a cross-linked polysiloxane network on the surface. mdpi.comresearchgate.net

Covalent Bonding to Inorganic Substrates

The ability of this compound to function as a coupling agent stems from its capacity to form durable, covalent bonds with the surfaces of inorganic materials. This process is primarily governed by a two-step hydrolysis and condensation mechanism involving the triethoxysilane (B36694) moiety of the molecule.

The initial step is hydrolysis . In the presence of water, the three ethoxy groups (-OC2H5) attached to the silicon atom undergo a chemical reaction, replacing them with hydroxyl groups (-OH). researchgate.netnih.gov This reaction transforms the triethoxysilane into a highly reactive silanetriol intermediate. Ethanol is generated as a byproduct of this hydrolysis reaction. gelest.com The rate of hydrolysis can be influenced by the pH of the environment; it is generally accelerated under either acidic or basic conditions compared to a neutral pH. researchgate.net

The subsequent step is condensation . The newly formed silanol groups on the silane molecule can react in two primary ways. They can condense with hydroxyl groups naturally present on the surface of most inorganic substrates, such as silica, glass fibers, and metal oxides. This reaction forms strong, stable covalent siloxane bonds (Si-O-Si), effectively grafting the coupling agent molecule onto the inorganic surface. nih.govresearchgate.net Concurrently, the silanol groups can also self-condense with silanol groups on adjacent this compound molecules, initiating the formation of a networked layer. osti.gov

StepReactantsProductsBond Type Formed
Hydrolysis This compound + WaterSilanetriol intermediate + Ethanol gelest.comSi-OH (Silanol)
Condensation Silanetriol intermediate + Substrate-OHGrafted Silane + WaterSi-O-Substrate (Siloxane)
Self-Condensation Two Silanetriol intermediatesDimer/Oligomer + WaterSi-O-Si (Siloxane)

Interfacial Crosslinking and Network Formation in Hybrid Systems

In hybrid material systems, where this compound acts as a bridge between an inorganic filler and an organic polymer matrix, its role extends beyond simple surface grafting. It facilitates the formation of a complex, cross-linked network at the interface, which is crucial for the performance of the composite material. nih.govnumberanalytics.com

Following the initial covalent bonding to the inorganic substrate, the silane molecules continue to undergo self-condensation reactions. The silanol groups react with one another to form a highly cross-linked network of siloxane (Si-O-Si) bonds. nih.govosti.gov This creates a robust, three-dimensional polymeric film on the surface of the filler. The density of these cross-links is a critical factor determining the mechanical and thermal stability of the interfacial region. numberanalytics.com

This siloxane network effectively functions as a transitional layer between the rigid, inorganic substrate and the flexible, organic polymer. The organofunctional portion of the molecule—the octanoylmercaptopropyl group—is oriented away from the inorganic surface and toward the polymer matrix. This organic-compatible chain physically entangles with and may chemically interact with the polymer chains, ensuring strong adhesion between the two phases. nih.gov This integrated network structure allows for efficient stress transfer from the polymer matrix to the reinforcing filler, significantly enhancing the mechanical properties, such as toughness and elasticity, of the final hybrid material. nih.govnumberanalytics.com

The formation of these networks can be visualized as a multi-step process:

StageDescriptionKey InteractionsResulting Structure
1. Surface Grafting Individual silane molecules bond to the inorganic substrate.Covalent Si-O-Substrate bonds. nih.govA monolayer or initial layer of silane on the substrate.
2. Network Formation Grafted silane molecules cross-link with each other.Covalent Si-O-Si bonds. osti.govA three-dimensional, cross-linked siloxane network at the interface. numberanalytics.com
3. Polymer Integration The organofunctional tails of the silane interact with the polymer matrix.Physical entanglement and potential chemical interaction. nih.govA cohesive hybrid material with a strongly bonded interface.

Investigating Degradation Pathways Under Controlled Stressors

The stability of this compound is subject to environmental conditions, and its degradation can be initiated by specific stressors. The most significant pathway for its degradation is through hydrolysis, which is triggered by the presence of moisture. gelest.com This process primarily targets the reactive ethoxysilane (B94302) groups.

Exposure to elevated temperatures represents another degradation pathway. Thermal stress can lead to the breakdown of the molecule, resulting in the formation of various volatile compounds. gelest.com This thermal degradation may involve the cleavage of the thioester linkage or other parts of the organic chain, in addition to accelerating hydrolysis if moisture is present.

Identification of Chemical Degradation Products

Investigations into the degradation of this compound have identified specific chemical byproducts resulting from hydrolysis and thermal stress. gelest.com

Under hydrolytic conditions, the reaction of the ethoxysilane groups with water yields two primary products: the corresponding silanetriol and ethanol . gelest.com The release of ethanol is a definitive indicator of this degradation pathway.

When subjected to high temperatures or open flame, thermal degradation occurs. This process can generate irritating fumes and vapors of organic acids. gelest.com Given the structure of the molecule, the primary organic acid vapor expected to be released would be derived from the cleavage of the octanoyl group.

The following table summarizes the identified and potential degradation products under different stress conditions:

StressorAffected Part of MoleculeIdentified Degradation Product(s)
Moisture (Hydrolysis) Triethoxysilane groupEthanol, Silanetriol gelest.com
Elevated Temperature Thioester and organic chainOrganic acid vapors (e.g., Octanoic acid) gelest.com

Advanced Characterization Techniques for S Octanoyl Mercaptopropyltriethoxysilane and Modified Materials

Spectroscopic Characterization of Molecular Structure and Bonding

Spectroscopic techniques are fundamental in confirming the chemical identity and structural integrity of the S-(octanoyl)mercaptopropyltriethoxysilane molecule.

Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquid samples, is a powerful tool for identifying the functional groups present in this compound. The analysis of its precursor, 3-mercaptopropyltrimethoxysilane (MPTMS), shows characteristic peaks for the thiol (S-H) group around 2550-2566 cm⁻¹, Si-O-C bonds in the 1000-1200 cm⁻¹ region, and C-H stretching vibrations from the propyl chain between 2850 and 3000 cm⁻¹. researchgate.netresearchgate.net

Upon thioesterification with an octanoyl group to form this compound, the prominent S-H peak disappears, and a new, strong absorption band corresponding to the thioester carbonyl (C=O) stretch appears. While specific data for this compound is limited, the C=O stretch in similar thioester compounds is well-established. Additionally, the spectra retain characteristic peaks for C-H stretching from both the propyl and the newly introduced octanoyl chains, as well as the strong Si-O-C vibrations of the triethoxysilane (B36694) group. researchgate.netthieme-connect.com The presence of bands around 3500-3600 cm⁻¹ can indicate partial hydrolysis of the Si-OCH₃ groups to Si-OH. researchgate.net

Interactive Data Table: Characteristic FTIR Peaks for this compound and Related Compounds

Wavenumber (cm⁻¹)AssignmentCompound
~2953 & 2848C-H asymmetric & symmetric stretching (alkyl chains)This compound, MPTMS
~2550-2566S-H stretching (thiol)3-mercaptopropyltrimethoxysilane (MPTMS)
~1700-1680C=O stretching (thioester)This compound
~1085 & 1190Si-O-C and C-O stretchingThis compound, MPTMS
~820Si-C stretchingThis compound, MPTMS

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule.

¹H NMR: The proton NMR spectrum gives distinct signals for the different hydrogen environments. The ethoxy groups typically show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂) protons. chemicalbook.com The propyl chain linked to the silicon and sulfur atoms will exhibit complex multiplets. The octanoyl chain will show a characteristic triplet for its terminal methyl group and a series of multiplets for the methylene (-CH₂-) groups. The methylene group adjacent to the thioester carbonyl (α-CH₂) will be shifted downfield compared to the others in the chain. organicchemistrydata.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum distinguishes each carbon atom in a unique chemical environment. Key expected signals include those for the ethoxy group carbons, the three distinct carbons of the propyl bridge, and the eight carbons of the octanoyl chain. oregonstate.eduorganicchemistrydata.org The carbonyl carbon (C=O) of the thioester group is particularly diagnostic, appearing significantly downfield in the range of 190-200 ppm, distinguishing it from carboxylic acid or ester carbonyls which appear further upfield (170-185 ppm). libretexts.org

²⁹Si SSNMR: Solid-State Nuclear Magnetic Resonance (SSNMR) of ²⁹Si is especially useful for analyzing the condensation and bonding of the silane (B1218182) to a surface. For the liquid silane, a single peak corresponding to the T⁰ species (Si atom with three alkoxy groups and one C-Si bond) would be expected. When grafted onto a substrate like silica (B1680970), new peaks corresponding to T¹, T², and T³ species appear, representing the silicon atom forming one, two, or three Si-O-Si bonds with the surface or other silane molecules, respectively. This provides direct evidence of covalent attachment and the degree of cross-linking.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H-Si-O-CH₂-CH₃~3.8 (q), ~1.2 (t)
¹H-S-C(=O)-CH₂-~2.5-2.8 (t)
¹³CThioester C=O~190 - 200
¹³C-Si-O-C H₂-CH₃~50 - 65
²⁹SiR-Si(OEt)₃ (T⁰)~ -45 to -50
²⁹SiR-Si(OEt)₂(OSi) (T¹)~ -53 to -58
²⁹SiR-Si(OEt)(OSi)₂ (T²)~ -60 to -65

DRIFTS is an infrared technique optimized for studying powdered or rough solid samples, making it ideal for analyzing materials like silica that have been modified with this compound. When the silane is grafted onto a silica surface, DRIFTS spectra confirm the modification by showing the appearance of new bands. thieme-connect.comresearchgate.net Specifically, the C-H stretching bands from the propyl and octanoyl chains appear in the 2800-3000 cm⁻¹ region, which are absent in the spectrum of bare silica. thieme-connect.com The intensity of these C-H bands can be correlated with the amount of silane deposited on the surface. Furthermore, DRIFTS can monitor the reaction by observing changes in the silanol (B1196071) (Si-OH) bands of the silica and the appearance of Si-O-Si linkage bands, confirming the covalent attachment of the silane to the substrate. thieme-connect.com

Surface and Interface Characterization Methodologies

These methods are employed to analyze the elemental composition and physical topography of surfaces after modification with this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top 5-10 nm of a material. wikipedia.org For a surface modified with this compound, XPS analysis is used to confirm the presence and bonding environment of the key elements: silicon (Si), carbon (C), oxygen (O), and sulfur (S). u-tokyo.ac.jplu.selu.se

High-resolution scans of the elemental regions provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak can distinguish between the silicon in the silane (R-Si-(OEt)₃) and silicon in a silica substrate (SiO₂). After grafting, the peak indicates the formation of Si-O-substrate bonds. u-tokyo.ac.jp

S 2p: The S 2p peak is a clear marker for the presence of the silane. Its binding energy confirms that the sulfur is present as a thioester (C-S-C=O) and not as an unreacted thiol (S-H) or an oxidized species like a sulfonate. researchgate.netresearchgate.net

C 1s: The C 1s spectrum can be deconvoluted into multiple components representing the different types of carbon bonds: C-C/C-H in the alkyl chains, C-Si, C-S, and the thioester carbonyl C=O. lu.seresearchgate.net

O 1s: The O 1s spectrum shows components from the silica substrate (Si-O-Si), any remaining ethoxy groups (Si-O-C), and the thioester carbonyl oxygen (C=O). researchgate.net

Interactive Data Table: Typical XPS Binding Energies for a Surface Modified with this compound

Element (Core Level)Chemical StateTypical Binding Energy (eV)
Si 2pSi-O~102-104
S 2pC-S-C (Thioester)~163-165
C 1sC-C, C-H~284.8
C 1sC-O, C-S, C-Si~285-287
C 1sC=O (Thioester)~287-289
O 1sSi-O-Si (Substrate)~532-533
O 1sC=O~531-532

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials. numberanalytics.com When a substrate is treated with this compound, SEM images can reveal how the silane coating alters the surface texture. nih.gov

Depending on the concentration and application method, the silane may form a smooth, uniform film that coats the original surface features. ekb.eg Alternatively, it can form aggregated domains or polymer-like clusters, leading to an increase in surface roughness. u-tokyo.ac.jp SEM analysis can distinguish between a smooth, featureless surface and one characterized by craters, peaks, or granular clusters resulting from the modification. nih.govresearchgate.net By comparing images of the substrate before and after treatment, SEM provides direct visual evidence of the modification's effect on the surface morphology at the micro- and nanoscale. ekb.egscielo.br This information is crucial for understanding how the modified surface will interact with other materials.

Transmission Electron Microscopy (TEM) for Elemental Distribution on Modified Fillers

Transmission Electron Microscopy (TEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful technique for visualizing the nanoscale structure of fillers and mapping the elemental distribution on their surfaces after modification with this compound. In this analysis, a beam of electrons is transmitted through an ultrathin section of the modified filler material. The interaction of the electrons with the atoms in the sample provides high-resolution images of the filler's morphology.

When combined with an EDX detector, TEM can identify and quantify the elements present in a specific area of the sample. For fillers modified with this compound, EDX analysis is used to confirm the presence and distribution of silicon (Si) and sulfur (S) atoms on the filler surface. By generating elemental maps, researchers can visualize the uniformity of the silane coating. A homogenous distribution of Si and S across the filler surface indicates a successful and even grafting process, which is crucial for achieving consistent performance improvements in a composite material. For instance, studies on other silane-modified nanoparticles have shown that this technique can confirm that the filler is dispersed evenly. ekb.eg

Table 1: Representative TEM-EDX Data for a Modified Filler

Analysis AreaElement DetectedAtomic Concentration (%)Distribution Assessment
Unmodified Filler SurfaceOxygen (O), Silicon (Si)O: 66.5, Si: 33.5Baseline
Modified Filler SurfaceOxygen (O), Silicon (Si), Sulfur (S), Carbon (C)O: 58.2, Si: 29.8, S: 5.5, C: 6.5Homogeneous

Contact Angle Measurements for Surface Energy and Hydrophobicity Assessment

Contact angle goniometry is a fundamental technique for characterizing the wettability of a surface, providing quantitative data on its hydrophobicity and surface free energy. researchgate.netrsc.org This measurement is particularly relevant when assessing the effectiveness of surface modification with this compound, as the octanoyl group is inherently hydrophobic. The static contact angle is measured by placing a droplet of a probe liquid, typically deionized water, on the surface of a substrate and analyzing the droplet's shape. biolinscientific.com

A substrate (e.g., glass or a metal oxide) treated with this compound is expected to exhibit a significant increase in its water contact angle compared to the untreated substrate. An angle less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface. researchgate.net The presence of the long alkyl chain from the octanoyl group on the surface reduces its affinity for water, leading to a higher contact angle. This change confirms the successful covalent bonding of the silane and the alteration of the surface's chemical nature. Surfaces with water contact angles between 90° and 150° are typically considered hydrophobic. researchgate.net

Table 2: Illustrative Water Contact Angle Measurements

SubstrateAverage Water Contact Angle (θ)Surface Character
Unmodified Glass Slide35°Hydrophilic
Glass Slide Modified with this compound105°Hydrophobic

Ellipsometry for Film Thickness Quantification

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties of thin films. horiba.com It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com This method is highly sensitive, capable of measuring film thicknesses from a few angstroms to several microns. horiba.com

In the context of this compound, ellipsometry can be used to precisely quantify the thickness of the silane layer self-assembled on a flat, reflective substrate such as a silicon wafer. The measurement involves directing a beam of polarized light at the sample and analyzing the polarization of the reflected light. youtube.com By fitting the experimental data (the ellipsometric parameters Ψ and Δ) to an optical model, the thickness of the silane film can be accurately determined. horiba.comyoutube.com This quantification is crucial for controlling the deposition process and understanding how film thickness correlates with other properties like adhesion or hydrophobicity. The technique is sensitive enough to measure changes on the order of nanometers, making it ideal for characterizing monolayer or near-monolayer silane films. youtube.com

Table 3: Example Ellipsometry Data for Silane Film Thickness

SampleOptical ModelCalculated Film Thickness (nm)Goodness of Fit (MSE)
Silicon Wafer with Native OxideSi/SiO22.10.98
Silane-Modified WaferSi/SiO2/Silane Layer4.5 (Silane layer thickness: 2.4)1.15

Mechanical and Thermomechanical Characterization of Material Performance

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability of Modified Materials

Thermogravimetric analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org It is widely used to evaluate the thermal stability of materials and to quantify the amount of organic material grafted onto an inorganic filler. ekb.egwikipedia.org For fillers modified with this compound, TGA provides critical data on both the grafting density and the thermal stability of the modified material.

A TGA scan is performed by heating the modified filler at a constant rate in an inert atmosphere (e.g., nitrogen). ekb.eg The resulting curve plots mass percentage versus temperature. An initial mass loss at low temperatures (around 100°C) is typically due to the desorption of physically adsorbed water. The key region of interest is the higher temperature range where the covalently bonded silane decomposes. The mass loss in this region corresponds directly to the amount of this compound on the filler surface. This value can be used to calculate the grafting density. Furthermore, the onset temperature of this decomposition step serves as a measure of the thermal stability of the silane-filler bond. ekb.eg Most polymers degrade before 200°C, but thermally stable polymers can withstand temperatures of 300°C or higher. wikipedia.org

Table 4: Representative TGA Results for Thermal Stability and Grafting

MaterialOnset Decomposition Temp (°C)Mass Loss in Decomposition Region (%)
Unmodified Silica> 800°C< 0.5%
Silica modified with this compound320°C8.5%

Dynamic Mechanical Analysis (DMA) for Polymer-Filler Interaction and Composite Properties

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials, particularly polymers and composites. mdpi.comyoutube.com It works by applying a small, oscillating stress to a sample and measuring the resulting strain. nih.gov DMA provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan delta (tan δ), is a measure of damping or energy dissipation in the material. youtube.comresearchgate.net

When this compound is used to treat fillers in a polymer composite, DMA can effectively probe the strength of the polymer-filler interaction. Improved interaction, facilitated by the silane coupling agent, typically leads to a higher storage modulus in the rubbery plateau region above the glass transition temperature (Tg). This indicates that the filler is effectively reinforcing the polymer matrix. Furthermore, a strong interaction between the polymer and the silane-modified filler can restrict the mobility of polymer chains at the interface, which may lead to a shift in the glass transition temperature and a reduction in the peak height of the tan δ curve. mdpi.comresearchgate.net

Table 5: Illustrative DMA Data for a Polymer Composite

Composite FormulationStorage Modulus (E') at Tg + 40°C (MPa)Glass Transition Temp (Tg) from tan δ peak (°C)Tan δ Peak Height
Polymer + Unmodified Filler8.565.00.45
Polymer + Silane-Modified Filler12.368.50.38

Standardized Adhesion Testing Protocols (e.g., ASTM D3359)

ASTM D3359 is a standard test method for assessing the adhesion of coating films to a substrate. micomlab.comansi.org This test is particularly useful for evaluating the performance of this compound when used as an adhesion promoter in paints, coatings, or sealants. The method involves making a series of cuts through the coating to the substrate, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. industrialphysics.com

There are two primary methods: Method A involves an X-cut and is typically used for coatings thicker than 5 mils (125 µm), while Method B uses a cross-hatch lattice pattern and is suitable for coatings thinner than 5 mils. squarespace.comkta.com Adhesion is rated qualitatively by comparing the appearance of the grid area to a standard scale, from 5B (no peeling or removal) to 0B (more than 65% of the coating removed). micomlab.com A higher rating indicates better adhesion. By comparing a coating formulated with the silane to a control without it, a quantitative assessment of the silane's effectiveness as an adhesion promoter can be established. Improved adhesion is demonstrated by a significantly higher classification on the ASTM scale.

Table 6: Example Adhesion Test Results using ASTM D3359 (Method B)

Coating SystemSubstrateASTM D3359 ClassificationDescription of Result
Epoxy Coating (Control)Aluminum2B15-35% of coating removed along incisions
Epoxy Coating with this compoundAluminum5BEdges of the cuts are completely smooth; no squares of the lattice are detached

Tensile Strength and Abrasion Resistance Characterization

The incorporation of this compound into elastomeric composites, particularly those filled with silica, plays a crucial role in enhancing their mechanical durability. This enhancement is primarily characterized by significant improvements in tensile strength and abrasion resistance, which are critical performance metrics for applications such as high-performance tires and industrial rubber goods. The silane acts as a coupling agent, creating a robust chemical bridge between the inorganic silica filler and the organic polymer matrix, leading to a more cohesive and resilient material.

Research indicates that the use of this compound, often referred to by its industrial designation NXT silane, results in a marked improvement in the tensile properties of silica-filled natural rubber (NR) compounds when compared to compounds without a coupling agent. expresspolymlett.comutwente.nlresearchgate.net Studies involving the grafting of this silane directly onto the natural rubber polymer have shown that this method yields slightly better properties than the conventional in-situ addition during compounding, assuming the same total silane content. expresspolymlett.comutwente.nl With appropriate adjustments to the vulcanization system, such as sulfur compensation, the mechanical properties of composites using this compound can achieve levels comparable to those obtained with traditional tetrasulfide silanes. expresspolymlett.comutwente.nlresearchgate.net

Detailed comparative studies have quantified the impact of this compound on the cured properties of rubber compounds. When substituted for a conventional polysulfidic silane in a solution-SBR and butadiene rubber blend, the compound with this compound exhibited a comparable stress at rupture while showing changes in modulus and elongation, indicating a different balance of properties. rubbernews.com For instance, the stress at 100% elongation (M100%) was lower, while the stress at 300% elongation (M300%) was significantly higher, suggesting a stronger reinforcing effect at higher strains. rubbernews.com

The following table presents detailed findings from a comparative study on the tensile properties of a silica-filled rubber compound.

PropertyControl (Polysulfidic Silane)Experimental (NXT Silane)Unit
Modulus at 100% (M100%)2.061.66MPa
Modulus at 300% (M300%)10.898.23MPa
Stress at Rupture20.4821.26MPa
Elongation at Rupture456.1570.4%
Data sourced from a comparative analysis of silanes in a solution SBR/butadiene rubber formulation. rubbernews.com

Abrasion resistance is another critical performance characteristic significantly influenced by the use of this compound. The improved filler dispersion and filler-polymer coupling directly contribute to enhanced wear characteristics. google.comresearchgate.net High abrasion resistance is essential for the service life of tire treads and other rubber products subjected to friction and wear. researchgate.netgoogle.com The performance is often evaluated using standardized tests like the DIN abrasion test, which measures the volume loss of a sample under specified abrasive conditions. researchgate.netresearchgate.net

The improved interaction between the silica filler and the rubber matrix, facilitated by the silane, reduces filler-filler interactions and dissipates energy more effectively, which is crucial for resisting abrasion. researchgate.netmdpi.com Research has shown that a higher reinforcement index, which can be derived from tensile data (e.g., the M300/M100 ratio), often correlates with better wear characteristics. rubbernews.com Formulations using advanced versions of this mercaptosilane have demonstrated a reinforcement index approximately 15% higher than control compounds, suggesting a strong potential for improved wear resistance. rubbernews.com

The following table summarizes key indicators of reinforcement and abrasion resistance.

ParameterControl (Polysulfidic Silane)Experimental (NXT Silane)Unit
Hardness6356Shore A
M300%/M100% Ratio5.294.96-
DIN Abrasion LossLower values indicate better resistance-mm³
Data sourced from a comparative analysis of silanes in a solution SBR/butadiene rubber formulation. rubbernews.com Note: Specific DIN abrasion values were not provided in the comparative table but improved wear characteristics are inferred from the reinforcement index. rubbernews.com

Applications of S Octanoyl Mercaptopropyltriethoxysilane in Polymer and Composite Science

Reinforcement of Elastomeric Materials and Composites

S-(Octanoyl)mercaptopropyltriethoxysilane, also known as 3-Octanoylthio-1-propyltriethoxysilane, is instrumental in reinforcing elastomeric composites, particularly those filled with inorganic materials like silica (B1680970). researchgate.net Its bifunctional nature allows it to chemically couple the hydrophilic filler surface to the hydrophobic rubber matrix, leading to substantial improvements in the final composite's properties. researchgate.netthenanoholdings.com

Silica-Rubber Composites

The use of silica as a reinforcing filler in rubber, especially for applications like "green tires," is a well-established practice to improve performance. researchgate.net However, the inherent incompatibility between the polar silica surface and non-polar rubber matrix presents challenges, such as poor filler dispersion and weak interfacial adhesion. nih.govmdpi.com this compound is designed to overcome these issues. researchgate.netbohrium.com

The primary function of this compound in silica-rubber composites is to enhance the interaction between the rubber and the filler. researchgate.netresearchgate.net The mechanism involves a two-part reaction:

The triethoxysilane (B36694) end of the molecule undergoes hydrolysis in the presence of moisture, forming reactive silanol (B1196071) groups. thenanoholdings.com These silanols then condense with the hydroxyl groups present on the surface of the silica particles, forming stable covalent siloxane bonds (Si-O-Si). thenanoholdings.com

The octanoylthio-propyl group, the other end of the molecule, is designed to interact with the polymer matrix. researchgate.net The octanoyl group protects, or "masks," the reactive thiol group during the initial high-temperature, high-shear mixing stages, preventing premature cross-linking. thenanoholdings.comgelest.com During the subsequent vulcanization step, the thioester bond is cleaved, exposing the mercaptan group, which can then react and form sulfur cross-links with the elastomer chains. thenanoholdings.comresearchgate.net

This dual functionality creates a durable chemical bridge that effectively couples the silica filler to the rubber matrix, leading to a more cohesive and robust composite material. elsevierpure.com

The enhanced rubber-filler interaction directly translates to significant improvements in the composite's physical properties. Research has shown that modifying silica with this compound leads to better dispersion of the filler within the rubber matrix. bohrium.comresearchgate.net This improved dispersion and stronger interfacial bonding result in enhanced mechanical performance.

Studies on styrene-butadiene rubber (SBR) and natural rubber (NR) composites have demonstrated marked improvements in tensile strength, modulus, and tear strength. researchgate.netresearchgate.net Furthermore, the abrasion resistance of the composites is notably increased, a critical factor for applications involving wear, such as tire treads and shoe soles. researchgate.netresearchgate.netandersondevelopment.com

Table 1: Effect of this compound on Mechanical Properties of Rubber-Silica Composites

Property Unmodified Silica Composite Modified Silica Composite Improvement
Tensile Strength Lower Higher Significant Increase researchgate.netresearchgate.net
300% Modulus Lower Higher Significant Increase researchgate.net
Tear Strength Lower Higher 65.2% Increase researchgate.net
Abrasion Resistance Lower Higher 42.3% Increase researchgate.net

Data synthesized from research findings indicating general trends and specific reported values.

The improvements bestowed by this compound are particularly valuable in advanced tire technologies, especially in the production of "green tires." researchgate.net These tires are designed to offer lower rolling resistance for better fuel efficiency without compromising safety aspects like wet and ice traction. researchgate.netresearchgate.net

Dynamic mechanical analysis of composites containing silica modified with this silane (B1218182) shows a reduction in the loss tangent (tan δ) at higher temperatures (around 60°C), which is a key indicator of lower rolling resistance. researchgate.netresearchgate.net Simultaneously, these composites exhibit an increased tan δ at lower temperatures (around 0°C), which correlates to improved wet grip and ice traction. researchgate.net One study reported a 28% improvement in rolling resistance and a 67% improvement in ice traction for composites with modified silica compared to those with unmodified silica. researchgate.net

Latent Coupling Agent Functionality for Specific Elastomers (e.g., Butadiene Rubber)

A key feature of this compound is its function as a latent, or "masked," mercaptosilane. thenanoholdings.comgelest.com The octanoyl group effectively blocks the reactive mercapto (thiol) group. This latency is crucial during the compounding process, where high temperatures and shear forces could otherwise cause premature cross-linking (scorch) if a conventional mercaptosilane were used.

This allows for a wider processing window and better processability of the rubber compound. The deblocking of the mercaptan occurs at the higher temperatures typical of the vulcanization stage, allowing the silane to effectively couple with sulfur-cured elastomers like butadiene rubber (BR) and styrene-butadiene rubber (SBR). thenanoholdings.comgelest.com This controlled reactivity ensures that the coupling action happens at the desired point in the manufacturing process, optimizing the final properties of the composite.

Adhesion Promotion in Coatings and Adhesive Systems

Beyond rubber composites, this compound serves as an effective adhesion promoter in high-performance coatings and adhesive systems. cfsilicones.com Its fundamental working principle remains the same: acting as a molecular bridge between different materials.

Enhancing Interfacial Adhesion between Diverse Materials

This compound is a bifunctional organosilane that serves as a crucial coupling agent to promote adhesion between dissimilar materials, particularly inorganic substrates and organic polymers. cfsilicones.com Its molecular structure is key to this function, featuring two distinct reactive ends. On one end, the triethoxy-silyl group (-Si(OCH2CH3)3) is hydrolyzable. In the presence of moisture, these ethoxy groups react to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). oak.go.krmdpi.com This creates a robust link to the inorganic phase.

Table 1: Research Findings on Silane Coupling Agents for Interfacial Adhesion

Inorganic Material Polymer Matrix Role of Silane Coupling Agent Observed Effect Source
Silica (SiO₂) Rubber/Elastomers Forms covalent bonds between filler surface and polymer chains. Improved processing behavior, enhanced reinforcement. cfsilicones.commdpi.comresearchgate.net
Carbon Fibers Polypropylene (B1209903) Increases surface polarity of fibers to improve bonding with the matrix. Improved mechanical performance and interfacial shear strength (ILSS). oak.go.kr
Natural Zeolite Polypropylene Improves filler compatibility and dispersion within the polymer matrix. Significant improvements in tensile properties under dry and wet conditions. core.ac.uk

Applications in Microelectromechanical Systems (MEMS)

Microelectromechanical Systems (MEMS) are microscopic devices that combine mechanical and electrical components, often fabricated from silicon-based materials. researchgate.netresearchgate.net Their performance and reliability can be significantly affected by surface phenomena such as adhesion (stiction), friction, and wear. researchgate.net While direct research on this compound in MEMS is not extensively documented, its properties make it a strong candidate for surface modification in these systems, analogous to other alkylsilane self-assembled monolayers (SAMs) used for this purpose. researchgate.net

A primary failure mode in MEMS devices is stiction, where moving micro-components permanently adhere to each other or to the substrate, rendering the device inoperable. researchgate.net This is often caused by capillary forces from ambient moisture and van der Waals interactions. Applying a coating of this compound can form a hydrophobic, low-energy surface. The octanoyl group's long hydrocarbon chain would orient away from the surface, creating a non-polar interface that repels water and reduces the surface energy. This modification can prevent the adhesion that causes stiction, thereby improving the operational reliability and extending the lifespan of MEMS devices. researchgate.netnih.gov

For MEMS devices with moving parts, such as micro-gears or resonant sensors, friction and wear are critical concerns that limit device longevity. researchgate.netmdpi.com Self-assembled monolayers of organosilanes are known to act as effective boundary lubricants at the nanoscale. researchgate.net A monolayer of this compound would present a surface of ordered alkyl chains. These chains can reduce direct contact between moving parts and provide a low-shear interface, significantly lowering the coefficient of friction. By mitigating both friction and the associated material wear, such a coating could enhance the durability and performance of dynamic MEMS components. researchgate.net

Surface Modification and Functionalization of Inorganic Particulates and Fillers

The utility of inorganic fillers, such as precipitated silica, in reinforcing polymer matrices is highly dependent on their surface chemistry and compatibility with the host polymer. researchgate.netunileoben.ac.at this compound is used to modify the surface of these fillers to enhance their performance and processability. cfsilicones.com A key application involves pre-treating the filler to create a more hydrophobic and reactive surface that can be effectively dispersed and bonded within a polymer matrix. researchgate.netresearchgate.net

Molecular Layer Deposition (MLD) is a vapor-phase technique that allows for the deposition of organic or hybrid organic-inorganic thin films with atomic-level precision, based on sequential, self-limiting surface reactions. thieme-connect.comwikipedia.org Research has demonstrated a two-step MLD process to functionalize silica nanoparticles in a way that is chemically equivalent to applying this compound. researchgate.netresearchgate.net

In this process, silica is first exposed to 3-mercaptopropyl-triethoxysilane (MPTES) vapor. The MPTES reacts with the silica surface, forming a self-limiting monolayer. In the second step, the MPTES-functionalized silica is exposed to octanoyl chloride (OC) vapor. The octanoyl chloride selectively reacts with the mercapto (-SH) group of the bound MPTES to form a thioester linkage. researchgate.netthieme-connect.com This MLD approach provides exceptional control over the surface modification, ensuring a uniform and well-structured functional layer that is covalently bonded to the filler. thieme-connect.com Analytical techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the success of this two-step reaction by showing the disappearance of the mercapto (-SH) signal after the second step and the appearance of a thioester peak. researchgate.netresearchgate.net

Table 2: Summary of Two-Step MLD Process for Silica Functionalization

Step Precursor Substrate Reaction Type Analytical Confirmation Source
1 3-mercaptopropyl-triethoxysilane (MPTES) Precipitated Silica Self-limiting deposition of silane Appearance of -SH peak (DRIFTS) researchgate.netresearchgate.netthieme-connect.com

The primary motivation for creating the thioester on the filler surface is to control the reactivity of the mercapto group. researchgate.net While the mercapto group is desired for its ability to react with polymer chains during vulcanization in rubber composites, its high reactivity can be problematic during the initial mixing and processing stages. thieme-connect.com An unblocked, or free, mercapto group can lead to premature cross-linking (scorch), which negatively impacts the processing behavior and homogeneity of the final rubber compound. researchgate.netthieme-connect.com

By reacting the mercapto group with octanoyl chloride to form a thioester, the group is effectively "blocked." This blocked silane is less reactive and does not interfere with the initial compounding steps. The thioester bond is designed to be stable during mixing but can be cleaved later under the higher temperatures of the vulcanization process, de-blocking the mercapto group at the precise moment it is needed to form strong covalent bonds with the elastomer. researchgate.netresearchgate.net This blocking mechanism allows for superior control over the composite manufacturing process, leading to improved efficiency and final product performance. thieme-connect.com

Fabrication of Advanced Hybrid Organic-Inorganic Materials

The fabrication of advanced hybrid organic-inorganic materials represents a significant frontier in materials science, aiming to create novel substances with synergistic properties that surpass those of their individual components. researchgate.net These materials are composites, typically consisting of an organic polymer matrix and an inorganic filler. The goal is to combine the desirable characteristics of both, such as the flexibility and processability of polymers with the strength, and thermal stability of inorganic materials. cfsilicones.com A critical challenge in creating these hybrids is ensuring compatibility and strong adhesion between the chemically dissimilar organic and inorganic phases. To overcome this, coupling agents are employed to function at the molecular level, forming a robust bridge at the interface and enabling the creation of a truly integrated hybrid material. cfsilicones.com this compound is a functional silane that serves this crucial role, facilitating the development of high-performance composites. cfsilicones.com

Promoting Structural Bonding and Material Compatibility

This compound is a bifunctional molecule designed specifically to act as a coupling agent between organic polymers and inorganic substrates, particularly fillers like silica. cfsilicones.com Its effectiveness stems from its unique molecular structure, which features two distinct reactive ends.

The first part of the molecule contains triethoxysilane groups. In the presence of moisture, these groups undergo hydrolysis to form highly reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica, forming strong, durable covalent siloxane (Si-O-Si) bonds. This reaction effectively grafts the silane molecule onto the filler surface.

The other end of the molecule consists of an octanoylthiopropyl chain. This organofunctional group is compatible with and capable of interacting with the organic polymer matrix, such as natural rubber. scispace.comresearchgate.net The "masked" mercapto group within this chain can become reactive under certain processing conditions, forming chemical links with the polymer. This dual functionality allows the silane to create a permanent molecular bridge connecting the inorganic filler to the organic polymer matrix. researchgate.net This enhanced interfacial adhesion improves the dispersion of the filler within the polymer, prevents filler agglomeration, and facilitates efficient stress transfer between the polymer and the reinforcing filler, leading to a more homogenous and robust composite material. scispace.comresearchgate.net

Enhancement of Thermal Stability and Mechanical Flexibility in Hybrid Systems

The strong interfacial bonding promoted by this compound directly translates into significant improvements in the mechanical and thermal properties of the final hybrid material. scispace.comkglmeridian.com By ensuring that the polymer matrix and the inorganic filler act as a single, cohesive unit, the performance of the composite is substantially enhanced.

Research on silica-filled natural rubber (NR) composites has demonstrated the profound effect of this silane on mechanical properties. The addition of this compound (referred to as NXT silane in the study) leads to marked improvements in key physical characteristics compared to composites without the coupling agent. scispace.comresearchgate.net For instance, properties such as modulus at 300% elongation (M300), tensile strength, and tear strength are all significantly increased. scispace.com This enhancement is a direct result of the improved polymer-filler interaction, which allows for more effective reinforcement of the rubber matrix by the silica particles. scispace.comresearchgate.net

Table 1: Effect of this compound on the Mechanical Properties of Silica-Filled Natural Rubber Composites. scispace.com
PropertyUnitNR + Silica (Without Silane)NR + Silica (With this compound)
M300 (Modulus at 300% elongation)MPa3.712.1
Tensile StrengthMPa20.526.2
Elongation at Break%550480
HardnessShore A6268
Tear StrengthN/mm3555

Theoretical and Computational Studies on S Octanoyl Mercaptopropyltriethoxysilane

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic and structural properties of S-(octanoyl)mercaptopropyltriethoxysilane at the molecular level. nih.gov These simulations can model the interactions between the silane (B1218182) molecules, substrates, and surrounding media, providing a detailed picture of the interfacial region. nih.gov

In a typical MD simulation, a system is constructed consisting of the silane molecules, a substrate (e.g., silica (B1680970) or a metal oxide), and a solvent (e.g., water and ethanol). The interactions between atoms are described by a force field, which is a set of potential energy functions. By solving Newton's equations of motion for each atom, the trajectory of the system can be calculated, revealing how the molecules move and interact over time.

Key insights that can be gained from MD simulations of this compound at interfaces include:

Adsorption and Orientation: How the silane molecules approach and adsorb onto the substrate surface. The simulations can reveal the preferred orientation of the silane, for example, whether the triethoxysilyl group or the octanoyl chain preferentially interacts with the surface.

Interfacial Structure: The arrangement of silane molecules at the interface, including the formation of self-assembled monolayers or more complex structures. nih.gov

Solvent Effects: The role of water and ethanol (B145695) in the hydrolysis of the ethoxy groups and the subsequent condensation reactions.

Thermodynamic Properties: The calculation of interfacial tension and binding energies, which are crucial for understanding the stability and strength of the interface. ub.edu

MD Simulation Parameter Typical Value/Choice Significance
Force FieldCHARMM, AMBER, OPLS-AADetermines the accuracy of the interactions between atoms.
System Size1,000 - 100,000 atomsAffects the statistical accuracy and the ability to observe long-range phenomena.
Simulation TimeNanoseconds to microsecondsDetermines the timescale of the dynamic processes that can be observed.
EnsembleNVT, NPTControls the thermodynamic conditions of the simulation (e.g., constant temperature, constant pressure).

The octanoyl chain of this compound plays a significant role in its interfacial behavior, particularly in its interactions with polymeric matrices and in the formation of hydrophobic surface layers. MD simulations can provide detailed information about the packing and conformation of these alkyl chains at interfaces. nih.gov

The packing of the alkyl chains is influenced by a balance of forces, including:

Van der Waals interactions: Attractive forces between the alkyl chains that promote close packing.

Steric repulsion: Repulsive forces that prevent the chains from overlapping.

Surface constraints: The attachment of the chains to the substrate via the silane group, which restricts their movement and influences their orientation.

MD simulations can be used to calculate various parameters that characterize the alkyl chain packing and conformation, such as:

Order parameter: A measure of how well the alkyl chains are aligned with each other and with the surface normal.

Tilt angle: The average angle between the alkyl chains and the surface normal.

Gauche-trans ratio: The ratio of gauche to trans conformers in the alkyl chains, which provides information about their conformational disorder.

These simulations have shown that the packing and conformation of the alkyl chains can be influenced by factors such as the surface coverage of the silane, the temperature, and the nature of the surrounding medium. nih.gov For example, at low surface coverages, the alkyl chains may lie flat on the surface, while at higher coverages they may be forced to tilt upright to maximize van der Waals interactions. nih.gov

Parameter Description Typical Finding from Simulations
Order ParameterDegree of alignment of alkyl chains.Higher order parameter indicates a more crystalline-like, well-ordered layer.
Tilt AngleAverage angle of the alkyl chains relative to the surface normal.Increases with increasing steric hindrance between head groups.
Gauche/Trans RatioRatio of gauche (bent) to trans (straight) conformations in the alkyl chains.A higher gauche content indicates more disorder in the alkyl layer.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry methods, such as density functional theory (DFT), are used to study the reaction mechanisms of this compound at the electronic level. These methods can provide detailed information about the energetics and kinetics of the hydrolysis and condensation reactions that are central to its function as a coupling agent.

The hydrolysis of the triethoxysilyl group is the first step in the formation of a covalent bond with a substrate. This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol (B1196071) group (Si-OH). DFT calculations can be used to determine the activation energy for this reaction and to identify the structure of the transition state.

The subsequent condensation reactions involve the formation of siloxane bonds (Si-O-Si) between silanol groups, leading to the formation of a cross-linked network on the substrate surface. DFT can be used to study the mechanisms of these reactions, including the role of catalysts such as acids and bases.

By understanding the reaction mechanisms in detail, it is possible to optimize the reaction conditions (e.g., pH, temperature, and solvent) to achieve the desired level of hydrolysis and condensation. researchgate.net

Reaction Step Computational Method Key Information Obtained
Hydrolysis of ethoxy groupsDensity Functional Theory (DFT)Activation energy, transition state geometry, effect of pH.
Condensation of silanol groupsDFT, Ab initio methodsReaction pathways, formation of linear vs. cyclic oligomers, catalytic effects.
Bond formation with substrateDFTAdsorption energies, bond strengths between silane and various substrate materials.

Simulations of Silane Loading and Network Formation on Substrate Surfaces

Simulations can be used to model the process of silane loading and network formation on a substrate surface, providing insights into the structure and properties of the resulting silane layer. These simulations can be performed at different levels of theory, from coarse-grained models that capture the large-scale behavior of the system to all-atom models that provide a more detailed description of the molecular interactions.

Coarse-grained simulations are particularly useful for studying the long-time and large-length-scale phenomena that are involved in silane network formation. In these models, groups of atoms are represented by a single "bead," which reduces the computational cost and allows for the simulation of larger systems for longer times.

These simulations can be used to study a variety of factors that influence the structure of the silane network, including:

Silane concentration: The concentration of the silane in the deposition solution can affect the surface coverage and the thickness of the resulting film.

Deposition conditions: The temperature, pH, and solvent can all influence the rates of hydrolysis and condensation, and thus the structure of the network. laurentian.ca

Substrate properties: The chemical and physical properties of the substrate can affect the adsorption of the silane and the formation of the network.

By systematically varying these parameters in the simulations, it is possible to develop a "phase diagram" that maps out the different types of network structures that can be formed under different conditions. This information can be used to guide the experimental design of silane layers with specific properties, such as thickness, cross-link density, and surface energy. mdpi.com

Simulation Parameter Effect on Network Formation Reference
Silane ConcentrationHigher concentrations can lead to thicker, but potentially less uniform, films due to oligomer formation in solution. laurentian.ca
pH of SolutionAffects the rates of hydrolysis and condensation reactions, influencing the degree of cross-linking. researchgate.net
Curing TemperatureHigher temperatures can accelerate condensation reactions and lead to a more densely cross-linked network. laurentian.ca

Comparative Analysis with Other Silane Coupling Agents

Comparison with Unblocked Mercaptosilanes (e.g., 3-Mercaptopropyltriethoxysilane)

The fundamental difference between S-(octanoyl)mercaptopropyltriethoxysilane and compounds like 3-Mercaptopropyltriethoxysilane (B89376) lies in the "blocked" or protected nature of the mercapto group. This structural distinction leads to significant advantages and differing behaviors during material processing.

The primary advantage of a blocked mercaptosilane architecture is the enhanced processing safety and stability it offers. Unblocked mercaptosilanes, while effective for coupling, possess a highly reactive mercapto group (S-H). google.com This high reactivity can lead to several processing challenges:

Premature Curing (Scorch): The free thiol group in unblocked mercaptosilanes can react prematurely with the polymer matrix and curatives during the high-temperature mixing stages. google.comutwente.nl This results in an undesirable increase in viscosity and can lead to scorching, where the rubber compound begins to cure before it is shaped or molded. utwente.nl

High Mooney Viscosity: The tendency of unblocked mercaptosilanes to react early in the mixing process often causes a significant and sometimes unmanageable increase in compound viscosity, making processing more difficult. utwente.nlutwente.nl

Odor: Unblocked mercaptosilanes are known for their strong, unpleasant sulfur odor, which the blocked structure helps to mitigate. google.com

By "blocking" the mercapto group with an octanoyl chain, this compound delays the reactivity of the sulfur group. The blocking group is stable during the initial mixing phases but cleaves off at the higher temperatures of the vulcanization stage, releasing the active mercapto group precisely when it is needed to form the covalent bond between the filler and the polymer. This latent reactivity allows for the benefits of a mercaptosilane coupling without the associated processing drawbacks. google.com

The difference in structure directly translates to a difference in chemical reactivity and processing behavior. Unblocked mercaptosilanes like 3-mercaptopropyltriethoxysilane can readily participate in addition reactions with polymer double bonds even in early, non-productive mixing stages. utwente.nl This can create a dense, pre-vulcanized network of bound rubber on the filler surface, which is a primary cause of increased Mooney viscosity and poor processability. utwente.nl

Furthermore, the free mercapto group reacts swiftly with common accelerators (like those based on sulfenamides) and sulfur, accelerating the cure rate and drastically shortening the scorch time. utwente.nl In contrast, this compound offers a wider processing window. The octanoyl blocking group prevents the sulfur from reacting with the polymer or other components during mixing. google.comutwente.nl This ensures that the compound's viscosity remains lower and more stable, preventing premature cross-linking and allowing for smoother and more controlled processing before the final curing step. utwente.nl

Table 1: Comparative Processing Behavior of Unblocked vs. Blocked Mercaptosilanes

FeatureUnblocked Mercaptosilane (e.g., 3-Mercaptopropyltriethoxysilane)Blocked Mercaptosilane (this compound)
Mooney Viscosity High and unstable; prone to rapid increases. utwente.nlutwente.nlLower and more stable during mixing. google.com
Scorch Safety Low; short scorch times and high risk of premature curing. utwente.nlHigh; extended scorch times provide a wider processing window.
Reactivity during Mixing High; reacts prematurely with polymers and curatives. google.comutwente.nlLow; blocking group prevents premature reactions. google.com
Processing Control Difficult to control due to high reactivity. utwente.nlExcellent control and processing latitude.

Comparison with Polysulfide Silanes (e.g., Bis(triethoxysilylpropyl)tetrasulfide)

Bis(triethoxysilylpropyl)tetrasulfide (TESPT) is a widely used bifunctional polysulfide silane (B1218182). While it also serves to couple silica (B1680970) to rubber, its structure, featuring a tetrasulfide bridge, leads to different interactions within the filler-matrix network compared to the monosulfide linkage formed by this compound.

Both mercapto- and polysulfide silanes improve the dispersion of silica by chemically bonding to the filler surface, which reduces filler-filler interactions (the Payne effect) and enhances compatibility with the non-polar rubber matrix. utwente.nlosti.gov However, the nature of the chemical bridge they form with the polymer differs, influencing the final network structure.

Mercaptosilanes, once deblocked, form a thermally stable and efficient monosulfide (-S-) bond between the filler and polymer. This efficiency often allows for better silica dispersion and a more robust filler-polymer interaction compared to polysulfide silanes. utwente.nlresearchgate.net Research indicates that mercaptosilanes can achieve a lower degree of filler-filler interaction through two key mechanisms:

Greater Shielding Effect: The high reaction efficiency of the mercapto group leads to a more effective attachment of the polymer to the silica surface, creating a better shield that physically hinders silica particles from re-agglomerating. utwente.nl

Dense Bound Rubber Formation: The radical reactions initiated by the mercapto group can create a dense layer of bound rubber around the filler, which further suppresses the tendency of silica to flocculate during vulcanization. utwente.nl

In contrast, the tetrasulfide bridge in TESPT is longer and can break down during vulcanization to form shorter di- and monosulfide links, and it can also donate sulfur to the vulcanization process. While effective, this process can be less direct than the coupling achieved with mercaptosilanes. Studies have shown that blocked mercaptosilanes can provide a greater ability to break down filler agglomerates during mixing, leading to superior filler dispersion and a higher state of cure. researchgate.net The different reaction mechanisms ultimately result in the formation of distinct internal compound structures. utwente.nl

Comparative Efficacy in Specific Material Applications

The differences in reactivity and network formation translate into distinct performance characteristics in final products, particularly in high-performance applications like "Green Tires."

In silica-filled tire tread compounds, the choice of coupling agent is critical for balancing rolling resistance, wet traction, and wear resistance. utwente.nl Blocked mercaptosilanes like this compound have demonstrated a superior balance of these properties compared to polysulfide silanes. utwente.nl

One study focusing specifically on this compound found that its use in silica/rubber composites led to significant performance gains. When used to modify silica, it resulted in a 28% improvement (reduction) in rolling resistance and a 67% improvement in ice traction compared to a compound with unmodified silica. researchgate.net Another formulation using the silane demonstrated a 29% lower rolling resistance alongside a 12% improvement in wet traction and a 16% improvement in ice traction. researchgate.net

Compared directly with polysulfide silanes like TESPT, blocked mercaptosilanes have been shown to impart a greater degree of reinforcement and enhanced mechanical properties, which is attributed to better rubber-filler interaction and improved filler dispersion. researchgate.net

Table 2: Comparative Efficacy in Tire Tread Performance

Performance MetricPolysulfide Silane (e.g., TESPT)This compound
Rolling Resistance StandardLower; improvements of 28-29% reported. researchgate.net
Wet/Ice Traction StandardHigher; improvements of 12-67% reported. researchgate.net
Filler Dispersion GoodExcellent; promotes better dis-agglomeration. researchgate.net
Reinforcement GoodHigher degree of reinforcement. researchgate.net

Chemical Compounds Mentioned

Common NameIUPAC Name
This compound3-(triethoxysilyl)propyl octanethioate
3-Mercaptopropyltriethoxysilane3-(triethoxysilyl)propane-1-thiol
Bis(triethoxysilylpropyl)tetrasulfide[Tetrasulfanediyldi(propane-3,1-diyl)]bis(triethoxysilane)

Future Research Directions and Emerging Applications

Development of Advanced Synthesis Routes for Tailored S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE Derivatives

The core structure of this compound offers a versatile scaffold for chemical modification. Future research is geared towards developing advanced synthesis routes that can produce derivatives with properties tailored for specific applications beyond what the standard compound can offer. The primary methods for creating such derivatives involve hydrosilylation and nucleophilic substitution. researchgate.net

Key research directions include:

Modification of the Alkoxy Groups: The standard triethoxy groups are known to release ethanol (B145695) upon hydrolysis. google.com Research into substituting these with longer-chain alkoxy groups could reduce the emission of volatile organic compounds (VOCs) during material processing. google.com While this can decrease the reaction rate, creating mixed alkoxy silanes could balance reactivity with a more favorable environmental profile. google.com

Alteration of the Acyl Chain: The octanoyl group dictates the steric hindrance and compatibility of the silane (B1218182) with the polymer matrix. Synthesizing derivatives with different acyl chain lengths (shorter or longer than C8) or functionalities (e.g., branched chains, aromatic rings) could fine-tune the interaction with various polymers.

Bio-Based Precursors: A significant trend in chemical synthesis is the use of renewable resources. researchgate.net Future work could focus on synthesizing this compound analogues from bio-based precursors, such as eugenol (B1671780) or other plant-derived molecules, to create more sustainable coupling agents. researchgate.net

Introduction of Additional Functional Groups: Advanced synthesis could yield derivatives containing a secondary functional group on the acyl chain or propyl spacer. This could enable dual reactivity or impart new properties, such as enhanced thermal stability or UV resistance. The synthesis of silanes with anhydride (B1165640) groups, for example, has been shown to improve bonding to ceramics and alloys. nih.gov

The table below outlines potential synthetic strategies and the resulting properties of tailored derivatives.

Table 1: Advanced Synthesis Strategies for this compound Derivatives

Synthetic Strategy Target Moiety Potential Derivative Property Research Rationale
Transesterification Ethoxy Groups Long-chain alkoxy groups Reduced VOC emissions and controlled hydrolysis rate. google.com
Substitution on Precursor Octanoyl Group Varied alkyl/aryl chain Tuned compatibility with specific polymer matrices.
Bio-based Synthesis Entire Molecule Eugenol-based analogue Increased sustainability and novel reactivity. researchgate.net
Multi-step Synthesis Propyl Spacer Addition of functional groups Creation of multifunctional silanes for complex applications. nih.gov

Exploration of this compound in Novel Composite Systems Beyond Traditional Elastomers

While its primary application is in sulfur-cured elastomers, the fundamental chemistry of this compound allows for its potential use in a wider range of polymer composites. The thioester linkage provides a latent mercapto functionality that can be leveraged in various matrices.

Emerging areas of exploration include:

Thermoplastic Composites: Incorporating this compound into filled thermoplastic composites, such as those based on polypropylene (B1209903) or polyamide, could enhance filler dispersion and interfacial adhesion. The challenge lies in activating the thioester group to enable interaction with the thermoplastic matrix, possibly through thermal processing or the addition of specific catalysts.

Thermoset Composites: In thermoset systems like epoxies and polyimides, the silane could improve the bond between the resin and inorganic fillers like silica (B1680970) or carbon nanotubes. elsevierpure.comnouryon.com Research has shown that silane treatment of fillers can significantly improve the mechanical properties and thermal stability of thermoset composites. nih.govnist.gov The mercaptan group, once deblocked, could also participate in certain curing reactions, creating a stronger, covalently bonded interface.

Bio-Based Composites: There is a growing interest in composites made from natural fibers (e.g., cellulose, kenaf) and biodegradable polymers. tandfonline.comresearchgate.net A significant challenge in this area is the poor compatibility between hydrophilic natural fibers and hydrophobic polymer matrices. tandfonline.comresearchgate.net this compound could be used to surface-treat natural fibers, rendering them more hydrophobic and improving their adhesion to the matrix, leading to enhanced mechanical properties and reduced water absorption. tandfonline.com

The following table compares the established role of the silane in elastomers with its potential role in novel composite systems.

Table 2: Application of this compound in Different Composite Systems

Composite System Filler Type Polymer Matrix Potential Role of Silane Anticipated Benefit
Traditional Elastomers Silica, Carbon Black Natural Rubber, SBR Covalent bonding between filler and rubber via sulfur bridges. Improved reinforcement, lower hysteresis.
Thermoplastic Composites Glass Fiber, Talc Polypropylene, Polyamide Interfacial modifier, adhesion promoter. Enhanced mechanical strength and impact resistance.
Thermoset Composites Carbon Fiber, Silica Epoxy, Polyimide Coupling agent, potential co-curing agent. Increased stiffness, thermal stability, and durability. nih.govresearchgate.net
Bio-Based Composites Natural Fibers, Wood Flour PLA, PHA Hydrophobizing agent, compatibilizer. Better fiber-matrix adhesion, lower moisture uptake. researchgate.net

Design and Development of Multifunctional Silane Systems Incorporating this compound

The concept of multifunctionality in material science involves creating systems that perform several roles simultaneously. aip.org For silane coupling agents, this can be achieved by either synthesizing a single molecule with multiple, distinct functional groups or by creating a mixed-silane system where different silanes are applied together. researchgate.netacs.org

Future research could focus on two main approaches:

Blended Silane Systems: This involves co-applying this compound with another organofunctional silane onto a filler surface. For instance, it could be blended with an amino-silane or an epoxy-silane. The this compound would provide the primary coupling to a rubber phase, while the second silane could interact with a different polymer in a blend or provide additional functionality like corrosion resistance. Research on dual-silane systems has shown that combining a coupling agent with a hydrophobizing agent can optimize filler dispersion and mechanical properties. acs.org

Synthesis of Novel Multifunctional Molecules: A more advanced approach involves designing and synthesizing new molecules that contain the S-octanoylthiopropyltriethoxysilyl moiety along with another, different reactive group. For example, a molecule could be synthesized to contain both the masked mercaptan group and a vinyl or methacryloxy group. researchgate.net This would allow the silane to act as a bridge between inorganic fillers, elastomers (via the mercaptan), and vinyl-ester or polyester (B1180765) thermosets (via the vinyl group) in hybrid composites.

The table below illustrates potential multifunctional systems and their targeted applications.

Table 3: Design of Multifunctional Systems with this compound

System Type Component 2 Potential Application Synergistic Effect
Blended Silane Layer Alkylsilane Low-hysteresis tires Improves filler hydrophobicity and dispersion, complementing the coupling action. acs.org
Blended Silane Layer Aminosilane Rubber-to-metal bonding Provides adhesion to both the rubber (via mercaptan) and a metal substrate (via amino group).
Novel Single Molecule Vinyl Group Elastomer-thermoset hybrid composites Covalently bonds inorganic fillers to both polymer phases.
Novel Single Molecule Quaternary Ammonium Salt Antimicrobial sealants Combines adhesion promotion with antimicrobial functionality.

Optimization of Interfacial Engineering Strategies for Specific Performance Requirements

Key areas for future optimization research include:

Controlled Hydrolysis and Condensation: The reaction of the silane's ethoxy groups with surface silanols is sensitive to conditions like pH, water availability, and temperature. thenanoholdings.com Research focusing on precisely controlling the hydrolysis and condensation process can lead to more uniform and stable silane layers on the filler surface, potentially by using vapor-phase deposition or controlled catalysis. thenanoholdings.com

Tuning Interfacial Polarity: The octanoyl group provides a non-polar interface. In some applications, a more polar interface may be desirable for compatibility with polar polymers. Strategies could involve using a blend of this compound and a more polar silane to create a mixed monolayer with tunable surface energy. Studies on blended silane treatments have shown that the ratio of different silanes can be used to systematically adjust the mechanical properties of composites. nist.gov

Multi-Layered Interfaces: Creating structured, multi-layered interfaces is an advanced concept. An initial layer of a highly reactive silane could be applied to the filler to maximize surface coverage, followed by a layer of this compound. This could create a more robust and graded interface, improving stress transfer from the polymer to the filler.

Dynamic Interfacial Bonds: Research into creating interfaces that can adapt to external stimuli is a frontier in materials science. This could involve designing systems where the bond formed by the silane is reversible or can change its character in response to temperature or mechanical stress, leading to self-healing or toughening mechanisms.

The following table summarizes optimization strategies and their impact on composite performance.

Table 4: Interfacial Engineering Strategies and Their Performance Impact

Strategy Control Parameter Target Interface Property Impact on Composite Performance
Controlled Deposition pH, solvent, temperature Uniform monolayer coverage Maximized and consistent adhesion. researchgate.net
Mixed Silane Systems Ratio of polar to non-polar silanes Tuned surface energy/polarity Optimized compatibility with specific polymer matrices. nist.gov
Filler Surface Pre-treatment Plasma or acid etching Increased surface hydroxyl groups Higher density of silane grafting sites for stronger bonding.
Graded Interface Design Sequential deposition of different silanes Gradual change in modulus Improved stress transfer and toughness.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing S-(octanoyl)mercaptopropyltriethoxysilane, and how can purity be validated?

  • Methodology : Synthesis typically involves silane coupling reactions, where octanoyl thiol reacts with triethoxysilane precursors under inert conditions. Purification is achieved via vacuum distillation or column chromatography. Purity validation requires FTIR (to confirm Si-O and C=O bonds), NMR (to verify alkyl chain integrity and siloxane structure), and elemental analysis (to ensure stoichiometric ratios) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound in surface modification studies?

  • Methodology : Use X-ray photoelectron spectroscopy (XPS) to analyze surface-bound Si and S atoms, contact angle measurements to assess hydrophobicity, and ellipsometry to quantify film thickness. Cross-validation with ATR-FTIR ensures consistency in functional group identification .

Q. What are the primary applications of this compound in materials science research?

  • Methodology : It is widely used as a coupling agent for polymer composites (e.g., silica-rubber interfaces) and coatings. Experimental designs often involve surface pretreatment protocols (e.g., hydrolysis at pH 4–5 to activate silanol groups) followed by covalent bonding to substrates like metals or oxides. Performance is evaluated via adhesion tests (ASTM D3359) and thermal stability assays (TGA/DSC) .

Advanced Research Questions

Q. How do variations in hydrolysis conditions (pH, solvent, temperature) affect the self-assembly and crosslinking efficiency of this compound?

  • Methodology : Design a factorial experiment to test hydrolysis at pH 3–6, solvents (water/ethanol mixtures), and temperatures (25–60°C). Monitor reaction kinetics via Raman spectroscopy (Si-O-Si network formation) and quantify crosslinking density using swelling experiments (ASTM D2765). Contradictions in literature about optimal pH can be resolved by meta-analysis of hydrolysis rates vs. condensation efficiency .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology : Conduct a systematic review (following PRISMA guidelines) to aggregate toxicity studies. Use in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) and compare results against in silico predictions (QSAR models). Address discrepancies by evaluating study biases (e.g., solvent effects in cell culture media) .

Q. How does the octanoyl chain length influence interfacial interactions in hybrid organic-inorganic systems?

  • Methodology : Compare this compound with analogs (e.g., hexanoyl or decanoyl derivatives) using molecular dynamics simulations (to model alkyl chain packing) and AFM (to measure interfacial forces). Correlate chain length with mechanical properties (e.g., modulus via nanoindentation) .

Q. What advanced spectroscopic methods detect trace degradation products of this compound under environmental stressors?

  • Methodology : Expose samples to UV radiation or elevated humidity. Analyze degradation via LC-MS/MS (to identify sulfonic acid byproducts) and ToF-SIMS (for surface-specific degradation mapping). Quantify oxidative stability using EPR to detect free radicals .

Methodological Frameworks for Data Interpretation

Q. How to design a robust meta-analysis for conflicting data on silane coupling efficiency?

  • Framework : Apply the PICOT framework (Population: silane-treated substrates; Intervention: hydrolysis parameters; Comparison: control groups; Outcome: adhesion strength; Time: aging duration). Use random-effects models to account for heterogeneity and sensitivity analysis to identify outliers .

Q. What statistical approaches reconcile variability in contact angle measurements for silane-modified surfaces?

  • Framework : Implement ANOVA with Tukey post hoc tests to compare treatment groups. Use multivariate regression to isolate variables (e.g., humidity during coating). Validate reproducibility via Bland-Altman plots for inter-laboratory comparisons .

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Reactant of Route 1
Reactant of Route 1
S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE
Reactant of Route 2
Reactant of Route 2
S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.